![molecular formula C17H16N4 B5127039 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, also known as AMP, is a pyrazine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to possess antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, this compound has been shown to possess antiangiogenic activity, with studies demonstrating its ability to inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has several advantages for lab experiments, including its ability to inhibit tumor growth and reduce inflammation, as well as its antioxidant and antiangiogenic properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the investigation of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, including the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential use of this compound in combination with other agents for the treatment of cancer and inflammation should be investigated.
Synthesis Methods
The synthesis of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been achieved through various methods, including the reaction of 2-acetylpyrazine with 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid with 2-bromo-3-methylpyrazine, followed by the addition of a palladium catalyst.
Scientific Research Applications
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
properties
IUPAC Name |
2-methyl-3-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-10-21-11-7-16(20-21)14-5-4-6-15(12-14)17-13(2)18-8-9-19-17/h3-9,11-12H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSYCGSWZHGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
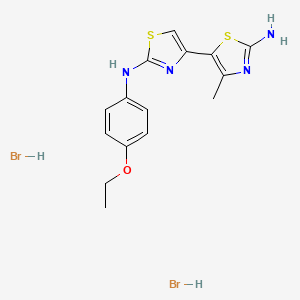
![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)
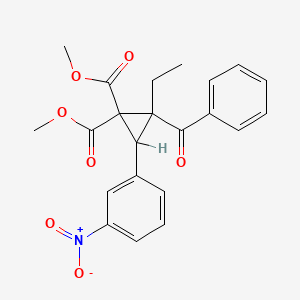
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
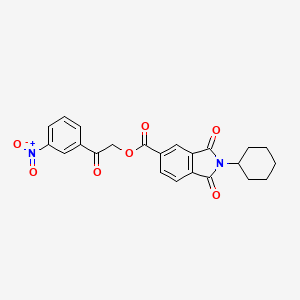
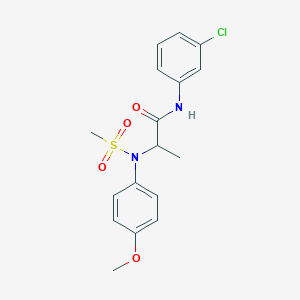
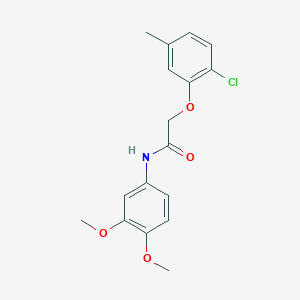
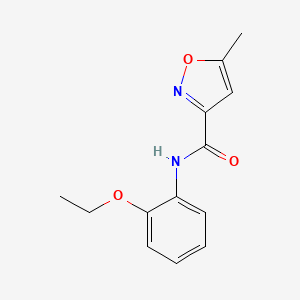
![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)